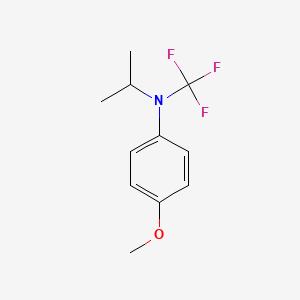
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an isopropyl group, a methoxy group, and a trifluoromethyl group attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions. One common method involves the initial acylation of aniline derivatives followed by nitration to introduce the nitro group. The nitro group is then reduced to an amine, which is further functionalized to introduce the isopropyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce various amine derivatives
Aplicaciones Científicas De Investigación
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s electronic properties, affecting its reactivity and binding affinity to targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the isopropyl and methoxy groups.
4-Methoxyaniline: Contains the methoxy group but lacks the trifluoromethyl and isopropyl groups.
N-isopropylaniline: Features the isopropyl group but lacks the trifluoromethyl and methoxy groups.
Uniqueness
N-isopropyl-4-methoxy-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances stability and lipophilicity, while the methoxy and isopropyl groups influence the compound’s reactivity and solubility. This unique combination makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14F3NO |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
4-methoxy-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-8(2)15(11(12,13)14)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
Clave InChI |
UWOKOBBCADBQCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=C(C=C1)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


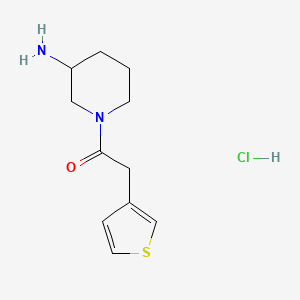

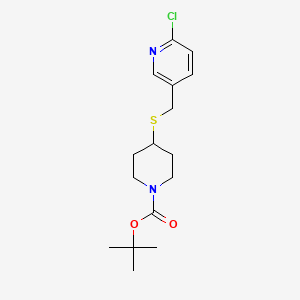
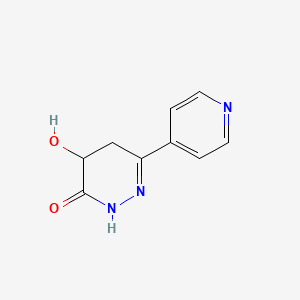
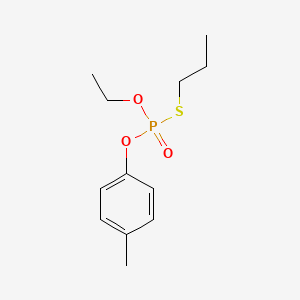

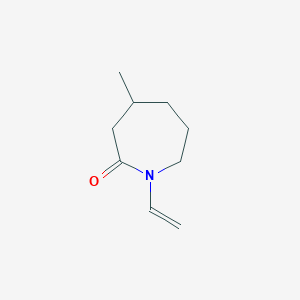
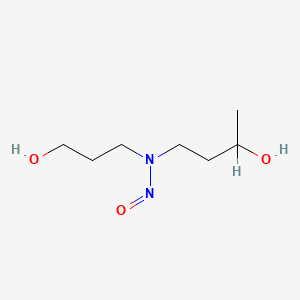
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
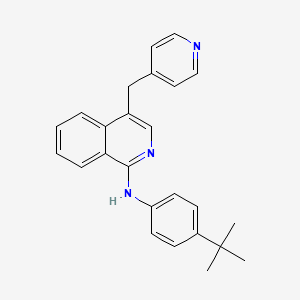
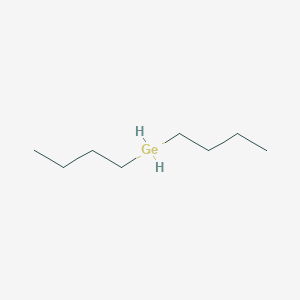
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)


